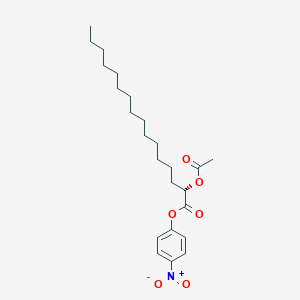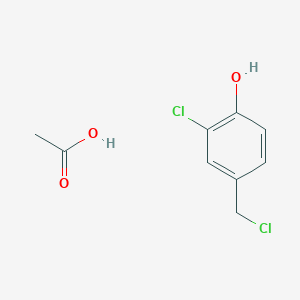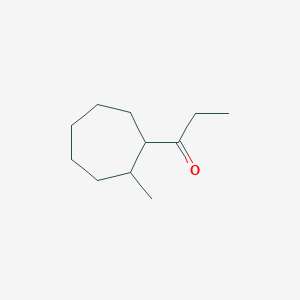
(Cyclopent-1-en-1-yl)(triethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclopent-1-en-1-yl)(triethoxy)silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a cyclopentene ring attached to a silicon atom, which is further bonded to three ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopent-1-en-1-yl)(triethoxy)silane typically involves the reaction of cyclopentene with triethoxysilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where cyclopentene reacts with triethoxysilane in the presence of a platinum-based catalyst under mild conditions. This reaction proceeds smoothly to yield the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of advanced catalytic systems and optimized reaction parameters further enhances the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(Cyclopent-1-en-1-yl)(triethoxy)silane undergoes various chemical reactions, including:
Substitution: The ethoxy groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrosilylation: Platinum-based catalysts, mild temperatures (25-50°C), and inert atmosphere (e.g., nitrogen or argon).
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids, typically at room temperature or slightly elevated temperatures.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base (e.g., sodium hydroxide) and under reflux conditions.
Major Products Formed
Hydrosilylation: this compound.
Oxidation: Silanols or siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
(Cyclopent-1-en-1-yl)(triethoxy)silane has a wide range of applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of hybrid organic-inorganic materials, which have applications in coatings, adhesives, and sealants.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Industrial Chemistry: It is employed in the production of specialty chemicals and as a coupling agent to improve the adhesion between organic and inorganic materials.
Mécanisme D'action
The mechanism of action of (Cyclopent-1-en-1-yl)(triethoxy)silane involves the interaction of the silicon atom with various molecular targets. In hydrosilylation reactions, the silicon-hydrogen bond adds across carbon-carbon multiple bonds, facilitated by the catalyst. The ethoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane linkages. These reactions are crucial for the formation of hybrid materials and functionalized silanes .
Comparaison Avec Des Composés Similaires
(Cyclopent-1-en-1-yl)(triethoxy)silane can be compared with other similar compounds such as:
Triethoxysilane: Lacks the cyclopentene ring, making it less versatile in organic synthesis.
Cyclopent-1-en-1-ylboronic acid: Contains a boron atom instead of silicon, leading to different reactivity and applications.
Tris(cyclopent-1-en-1-yloxy)(ethenyl)silane: Contains multiple cyclopentene rings and an ethenyl group, offering different properties and uses in materials science.
This compound stands out due to its unique combination of a cyclopentene ring and triethoxysilane moiety, providing a balance of reactivity and stability that is valuable in various chemical processes and applications.
Propriétés
Numéro CAS |
89561-34-2 |
|---|---|
Formule moléculaire |
C11H22O3Si |
Poids moléculaire |
230.38 g/mol |
Nom IUPAC |
cyclopenten-1-yl(triethoxy)silane |
InChI |
InChI=1S/C11H22O3Si/c1-4-12-15(13-5-2,14-6-3)11-9-7-8-10-11/h9H,4-8,10H2,1-3H3 |
Clé InChI |
IMFMUWJYTDUSIU-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C1=CCCC1)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)
![3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol](/img/structure/B14377108.png)


![4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine](/img/structure/B14377123.png)

![2-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14377129.png)
![8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14377136.png)
